N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline
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Overview
Description
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C16H14N8O8 and its molecular weight is 446.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Energetic Properties
N-[3-[(2,4-Dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is involved in the synthesis of energetic materials. For example, the synthesis of 4-Amino-3,5-dinitroaniline and its derivatives, like 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol, demonstrates its application in creating compounds with significant energetic properties (Klapötke et al., 2015).
Structure and Biological Activity
The structure and biological activity of derivatives, such as (2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]butanedioic Acid Esters, have been studied. These derivatives have been synthesized and examined using various spectroscopic methods and X-ray analysis, indicating their potential in structural biology and chemical research (Mukovoz et al., 2019).
Novel Routes to N-Amino-1H-Pyrrolo[2,3-B]Pyridines
The chemical's role in the synthesis of N-amino-1H-pyrrolo[2,3-b]pyridines from α-hydroxyarylalkyl ketones and hydrazines is another application. Such pathways are crucial in the development of new organic compounds with potential applications in medicinal chemistry and drug design (Chudinov et al., 2007).
Reactions with Trioxoalkanoic Acid Esters
Studies have also been conducted on the reactions of 3,4,6-trioxoalkanoic acid esters with 2,4-dinitrophenylhydrazine. These reactions lead to the formation of complex organic compounds, providing insights into the versatility and reactivity of this compound in synthetic organic chemistry (Mukovoz et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as schiff bases and hydrazones, have been found to exhibit high physiological activity . They are known to interact with various biological targets due to the presence of an azomethine group (–NHN=C–), which contains two nitrogen atoms of different nature and a C=N double bond .
Mode of Action
The nitrogen atom of the azomethine group in hydrazones, having the lone pair of electrons in its sp2 hybridized orbital, is considered responsible for their chemical and biological activities . These compounds can undergo intramolecular charge transfer during excitation of the molecules .
Biochemical Pathways
Schiff base ligands, which are structurally similar, are known to interact with metal ions and form different types of complexes . These complexes can potentially affect various biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, which could potentially result in a range of molecular and cellular effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Safety and Hazards
Future Directions
While specific future directions for the study of “N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline” are not available, research into related compounds continues to be active. For instance, the development of new methods for the analysis of monosaccharides using derivatization procedures with reagents like 2,4-dinitrophenylhydrazine is an area of ongoing research .
Biochemical Analysis
Biochemical Properties
N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline plays a crucial role in biochemical reactions, particularly in the detection and quantification of protein carbonyls. This compound reacts with carbonyl groups in proteins, forming stable hydrazone derivatives that can be detected using spectrophotometric methods . The interaction of this compound with proteins is highly specific, allowing for the precise measurement of oxidative stress markers in biological samples . Additionally, this compound has been shown to interact with various enzymes, including oxidoreductases, which play a role in its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modifying protein structures through the formation of hydrazone derivatives. These modifications can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, the presence of this compound in cells has been associated with changes in the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with carbonyl groups in proteins. This interaction leads to the formation of hydrazone derivatives, which can inhibit or activate enzymes depending on the specific protein involved . The compound’s ability to modify protein structures also results in changes in gene expression, particularly genes involved in oxidative stress and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify protein structures without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and protein modification . The compound interacts with enzymes such as oxidoreductases, which facilitate its conversion into hydrazone derivatives . These interactions can affect metabolic flux and the levels of various metabolites, particularly those involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and cellular effects . The compound’s distribution is also influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various proteins and enzymes . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, influencing its biochemical activity and effects on cellular processes .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline involves the condensation of 2,4-dinitroaniline with 3-[(2,4-dinitrophenyl)hydrazono]butan-2-one followed by reduction of the resulting Schiff base to yield the final product.", "Starting Materials": [ "2,4-dinitroaniline", "3-[(2,4-dinitrophenyl)hydrazono]butan-2-one", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 2,4-dinitroaniline (1.0 g, 5.4 mmol) and 3-[(2,4-dinitrophenyl)hydrazono]butan-2-one (1.5 g, 5.4 mmol) in methanol (50 mL) and add acetic acid (1.0 mL).", "Step 2: Heat the reaction mixture under reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 4: Dissolve the crude product in methanol (50 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring.", "Step 5: Heat the reaction mixture under reflux for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 7: Wash the product with methanol and dry under vacuum to yield N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline as a yellow solid (1.0 g, 60% yield)." ] } | |
CAS No. |
1179-29-9 |
Molecular Formula |
C16H14N8O8 |
Molecular Weight |
446.33 g/mol |
IUPAC Name |
N-[(Z)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9-,18-10+ |
InChI Key |
XCSLKVHFIVYYTR-BUOZRGFLSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Synonyms |
2,3-Bis[2-(2,4-dinitrophenyl)hydrazone] 2,3-Butanedione; Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion; NSC 409622; |
Origin of Product |
United States |
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